molecular formula C14H19N3O3 B7924158 [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7924158
M. Wt: 277.32 g/mol
InChI Key: YDVQXZQWFUWZOT-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic pyrrolidine derivative with the molecular formula C15H21N3O3 . This compound serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. It features a benzyl carbamate (Cbz) protecting group, a common functionality used to protect amines during multi-step synthetic sequences . The structure combines a pyrrolidine ring, a privileged scaffold in drug design, with a protected amino acetyl moiety, making it a valuable precursor for the synthesis of more complex molecules. Compounds based on the N-benzyl-pyrrolidin-3-yl structure have been investigated as a novel class of selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors, which are relevant for the development of central nervous system (CNS) therapeutics . As such, this reagent is of significant interest for constructing diverse heterocyclic scaffolds and probing structure-activity relationships (SAR) in pharmaceutical development . The presence of multiple functional groups allows for further chemical modifications, enabling researchers to create focused libraries for high-throughput screening. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVQXZQWFUWZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Scaffold Preparation

The pyrrolidine ring is synthesized or derived from commercially available precursors. For enantiomerically pure products, chiral starting materials like D-asparagine are preferred.

Example Protocol:

  • Starting Material : Z-(D)-asparagine methyl ester (99.9% (R)-isomer).

  • Alkylation : Treatment with 60% NaH in THF, followed by benzyl bromide at 0°C → rt.

  • Yield : 75% after crystallization (EtOAc/n-hexane).

Carbamate Formation

The benzyl carbamate group is introduced via nucleophilic substitution or carbamate coupling.

Method A:

  • Reagents : Benzyl bromide, NaH (base), THF/DMF solvent system.

  • Conditions : 0°C → rt, 16 h.

  • Workup : Quenching with H₂O, extraction with toluene, drying (MgSO₄).

  • Yield : 74% (white crystals).

Method B:

  • Reagents : Benzyl chloroformate, triethylamine.

  • Conditions : RT, 12 h in dichloromethane.

  • Yield : 68% (after silica gel chromatography).

Acetylation of the Amino Group

The 2-amino-acetyl moiety is introduced via acylation.

Protocol:

  • Reagents : 2-Chloroacetyl chloride, DIEA (base), DCM.

  • Conditions : -10°C → rt, 4 h.

  • Workup : Extraction with NaHCO₃, brine; chromatography (CH₂Cl₂:MeOH 95:5).

  • Yield : 82%.

Comparative Analysis of Methods

Parameter Method A Method B Method C
Starting Material Z-(D)-asparaginePiperidine derivativePyrrolidine derivative
Base NaHTriethylamineDIEA
Solvent THF/DMFDCMDCM
Temperature 0°C → rtrt-10°C → rt
Yield 74%68%82%
Purity (HPLC) >99%97%98.5%

Key Observations :

  • NaH in THF/DMF (Method A) offers higher yields but requires stringent moisture control.

  • Benzyl chloroformate (Method B) avoids alkylation side products but necessitates chromatography.

  • Low-temperature acetylation (Method C) minimizes racemization.

Stereochemical Control

The asymmetric center at the pyrrolidine 3-position is preserved using enantiopure intermediates. For example:

  • Chiral Resolution : Crystallization of (R)-isomer from EtOAc/n-hexane achieves >99% ee.

  • Catalytic Asymmetric Synthesis : Pd/C-mediated hydrogenation retains configuration (98% ee).

Industrial-Scale Considerations

Large-scale production faces challenges in solvent recovery and exothermic reactions.

Optimized Protocol:

  • Continuous Flow Reactors : Reduce reaction time by 40% (THF, 50°C).

  • Crystallization : Replace chromatography with anti-solvent precipitation (n-hexane).

  • Throughput : 1.2 kg/batch with 71% yield.

Analytical Validation

Purity Assessment :

  • HPLC : C18 column, CH₃CN/H₂O/TFA, λ = 254 nm; retention time = 6.2 min.

  • MS : ESI+ m/z 291.35 [M+H]⁺.

  • NMR : δ 5.1–5.3 ppm (benzyl protons), δ 4.2 ppm (pyrrolidine CH-N).

Impurity Profile :

  • Major Byproduct : Over-alkylated species (<2% via HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl esters.

Scientific Research Applications

Chemistry

In organic synthesis, [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.

Medicine

In medicinal chemistry, [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can be explored for its therapeutic potential. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino-acetyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the benzyl ester moiety may enhance membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, highlighting differences in substituents, molecular properties, and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 1353968-99-6) 2-Amino-acetyl, benzyl ester C₁₅H₂₁N₃O₃ 277.32 Amino group enhances hydrophilicity; benzyl ester may confer metabolic stability .
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 1353993-35-7) 2-Chloro-acetyl, benzyl ester C₁₄H₁₇ClN₂O₃ 296.75 Chloro substitution increases lipophilicity; predicted boiling point 495.6±45.0°C .
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4) 2-Chloro-acetyl, cyclopropyl, benzyl ester C₁₇H₂₃ClN₂O₃ 338.83 Cyclopropyl group adds steric bulk; potential for altered receptor binding .
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1353973-66-6) 2-Amino-propionyl, ethyl, benzyl ester C₁₆H₂₃N₃O₃ 305.38 Extended amino-propionyl chain may improve solubility; ethyl group reduces steric hindrance .
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6) 2-Hydroxy-ethyl, ethyl, benzyl ester C₁₆H₂₄N₂O₄ 308.38 Hydroxy-ethyl enhances hydrogen bonding; potential for increased metabolic lability .

Structural and Functional Insights

  • Amino vs. Chloro Substitution: The replacement of the amino group in the parent compound with chlorine (e.g., CAS 1353993-35-7) increases molecular weight by ~19.4 g/mol and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Pharmacological Activity : Benzyl carbamic esters, as a class, exhibit physostigmine-like activity in acetylcholinesterase inhibition. However, substituents like methyl-phenyl or hydroxy-ethyl (CAS 122021-01-6) modulate potency and selectivity. For example, hydroxy-ethyl derivatives may exhibit weaker miotic activity compared to dimethylcarbamic esters .

Biological Activity

The compound [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 676341-80-3) is a derivative of pyrrolidine known for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 273.32 g/mol
  • Synonyms : (S)-Benzyl (1-(2-aminoacetyl)pyrrolidin-3-yl)carbamate, AM95640.

The compound features a pyrrolidine ring substituted with an amino-acetyl group and a carbamic acid benzyl ester moiety, which may contribute to its biological activities.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines. For instance, related piperidine derivatives have been noted for their ability to induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Cholinesterase Inhibition : Compounds in this class may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. This inhibition is particularly relevant in the treatment of Alzheimer’s disease, where enhancing cholinergic signaling can alleviate symptoms .

Anticancer Properties

Several studies have explored the anticancer potential of pyrrolidine derivatives. For example:

  • A study demonstrated that a related compound induced apoptosis in FaDu cells through specific signaling pathways .
  • The structure–activity relationship (SAR) studies suggest that the three-dimensional conformation of these compounds enhances their interaction with protein targets involved in cancer progression.

Neuropharmacological Effects

The inhibition of cholinesterases has been linked to improved cognitive function in models of Alzheimer’s disease:

  • Compounds similar to [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester have been identified as dual inhibitors targeting both AChE and BuChE, which is beneficial for treating cognitive decline associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AnticancerPiperidine derivativesInduced apoptosis in FaDu cells
Cholinesterase InhibitionVarious pyrrolidine derivativesDual inhibition observed; potential for AD therapy
NeuroprotectiveN-Benzylpyrrolidine derivativesExhibited antioxidant properties and reduced aggregation of amyloid-beta

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate coupling. For example, similar benzyl carbamates are prepared by reacting hydroxyl-containing intermediates (e.g., pyrrolidin-3-yl derivatives) with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) . Purification often involves column chromatography using solvent systems like light petroleum:EtOAc (2:1 v/v) to isolate the product .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To resolve stereochemistry and confirm substituent positions (e.g., δH 3.08–3.15 ppm for CHNH groups in pyrrolidine derivatives) .
  • IR Spectroscopy : For identifying carbamate C=O stretches (~1689 cm⁻¹) and NH/OH vibrations (~3338 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calc’d for C16H10N2O3: 225.1518) .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer : The benzyl carbamate group is sensitive to acidic/basic hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., CHCl₃ or DCM). Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions involving this compound?

  • Methodological Answer : For reactions with yields <10% (e.g., iodination ), optimize by:

  • Catalyst Screening : Test polystyrene-triphenylphosphine or imidazole derivatives to enhance reactivity .
  • Solvent Polarity Adjustment : Use acetone or toluene/dioxane mixtures to improve intermediate solubility .
  • Temperature Control : Lower temperatures (0–5°C) may suppress side reactions during carbamate formation .

Q. What analytical challenges arise in resolving stereoisomers of this compound?

  • Methodological Answer : Chiral centers in the pyrrolidine and amino-acetyl groups complicate NMR interpretation. Strategies include:

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane:IPA gradients .
  • NOE Experiments : To assign spatial proximity of protons (e.g., cyclopropyl or benzyl groups) .
  • X-ray Crystallography : For absolute configuration determination, though crystallization may require slow evaporation from EtOAc/hexane .

Q. How does the compound’s structure influence its biological activity in preliminary assays?

  • Methodological Answer : The benzyl carbamate group enhances membrane permeability, while the 2-amino-acetyl-pyrrolidine moiety may mimic peptide backbones, enabling interactions with proteases or GPCRs. For activity studies:

  • Enzyme Inhibition Assays : Test against serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
  • Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., FITC-conjugated derivatives) in RAW264.7 macrophage models .

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